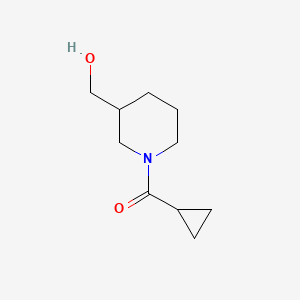![molecular formula C17H23ClN2O2 B12229768 4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12229768.png)
4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. One common method involves the reaction of 4-chlorobenzyl chloride with morpholine to form 4-(4-chlorobenzyl)morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)morpholine
- Piperidine-1-carbonyl chloride
- 4-Chlorobenzyl chloride
Uniqueness
4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of a morpholine ring, a piperidine ring, and a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H23ClN2O2 |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O2/c18-15-6-4-14(5-7-15)12-19-10-11-22-16(13-19)17(21)20-8-2-1-3-9-20/h4-7,16H,1-3,8-13H2 |
InChI Key |
GWFVADLTFHXJPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12229695.png)
![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12229701.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide](/img/structure/B12229705.png)
![N-cyclopropyl-4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]morpholine-2-carboxamide](/img/structure/B12229710.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12229714.png)
![3-Tert-butyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229716.png)
![4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12229724.png)
![3-(Fluoromethyl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B12229735.png)
![4-cyclopropyl-1-methyl-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12229742.png)
![N-tert-butyl-3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxamide](/img/structure/B12229744.png)
![1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12229762.png)
![4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12229764.png)

![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine](/img/structure/B12229777.png)
